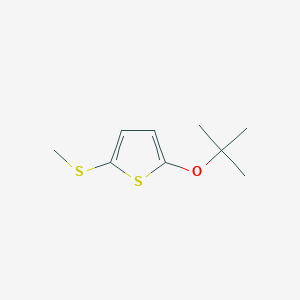
2-tert-Butoxy-5-(methylsulfanyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylsulfanyl-5-tert-butoxy-thiophene is a heterocyclic compound that features a thiophene ring substituted with a methylsulfanyl group at the 2-position and a tert-butoxy group at the 5-position. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-5-tert-butoxy-thiophene typically involves the introduction of the methylsulfanyl and tert-butoxy groups onto a thiophene ring. One common method is the nucleophilic substitution reaction, where a thiophene derivative is treated with appropriate reagents to introduce the desired substituents. For example, the reaction of 2-bromo-5-tert-butoxy-thiophene with sodium methylthiolate can yield 2-methylsulfanyl-5-tert-butoxy-thiophene under suitable conditions.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale chemical reactions using readily available starting materials. The process may include steps such as halogenation, nucleophilic substitution, and purification through distillation or recrystallization to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-methylsulfanyl-5-tert-butoxy-thiophene can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the thiophene ring or the substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the substituents, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like sodium methylthiolate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted thiophenes depending on the reagents used.
Applications De Recherche Scientifique
2-methylsulfanyl-5-tert-butoxy-thiophene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of organic semiconductors, conductive polymers, and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-methylsulfanyl-5-tert-butoxy-thiophene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the thiophene ring. These effects can alter the compound’s nucleophilicity, electrophilicity, and overall stability, impacting its behavior in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methylsulfanyl-thiophene: Lacks the tert-butoxy group, leading to different reactivity and applications.
5-tert-butoxy-thiophene:
2,5-dimethyl-thiophene: Substituted with two methyl groups, offering different electronic and steric effects.
Uniqueness
2-methylsulfanyl-5-tert-butoxy-thiophene is unique due to the combination of the methylsulfanyl and tert-butoxy groups, which impart distinct electronic properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis, materials science, and potentially in pharmaceuticals.
Propriétés
Numéro CAS |
91005-16-2 |
|---|---|
Formule moléculaire |
C9H14OS2 |
Poids moléculaire |
202.3 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxy]-5-methylsulfanylthiophene |
InChI |
InChI=1S/C9H14OS2/c1-9(2,3)10-7-5-6-8(11-4)12-7/h5-6H,1-4H3 |
Clé InChI |
UAIVWRHWFCMNNT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC=C(S1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone](/img/structure/B14001531.png)





![[(5-Nitrofuran-2-yl)methylidene]propanedioic acid](/img/structure/B14001554.png)


